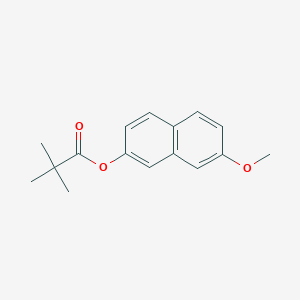

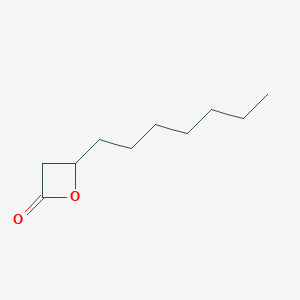

4-Heptyloxetan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gamma-Decanolactone, also known as 5-Hexyloxolan-2-one, is a lactone and aroma compound with the chemical formula C10H18O2. It is known for its intense peach flavor and is naturally present in many fruits and fermentations. This compound is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .

Preparation Methods

Gamma-Decanolactone can be synthesized through various methods. One common method involves the biotransformation of ricinoleic acid, derived from castor oil triglycerides, using the yeast Yarrowia lipolytica. The optimal parameters for lactone biosynthesis include a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration of 75 g/L. This method can yield about 2.93 ± 0.33 g/L of gamma-Decanolactone . Another method involves the separation of gamma-Decanolactone from the biotransformation medium using liquid–liquid extraction, hydrodistillation, and adsorption on porous materials such as zeolite, vermiculite, and resin Amberlite XAD-4 .

Chemical Reactions Analysis

Gamma-Decanolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a lactone, which means it can participate in ring-opening reactions under acidic or basic conditions. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under acidic conditions, gamma-Decanolactone can be hydrolyzed to form the corresponding hydroxy acid .

Scientific Research Applications

Gamma-Decanolactone has a wide range of scientific research applications. In chemistry, it is used as a flavoring agent in the food and beverage industry due to its peach-like aroma. In biology and medicine, gamma-Decanolactone has been shown to reduce epileptic behavior in different models, decrease inflammation, oxidative stress, and genotoxic parameters . It is also used in the development of microencapsulation methods to protect aromas against degradation during storage and processing .

Mechanism of Action

The mechanism of action of gamma-Decanolactone involves its interaction with various molecular targets and pathways. It has been shown to alter the expression of the GluN2B subunit of the NMDA glutamate receptor, adenosine A1 receptor, and cyclooxygenase-2 (COX-2). These interactions contribute to its effects on reducing epileptic behavior, inflammation, and oxidative stress . Additionally, gamma-Decanolactone has been evaluated for its potential as an antiparkinsonian drug, where it inhibits the monoamine oxidase-B (MAO-B) enzyme and shows good bioavailability and access to the central nervous system .

Comparison with Similar Compounds

Gamma-Decanolactone is similar to other lactones such as delta-Decanolactone and gamma-Nonalactone. These compounds also have peach-like aromas and are used in the flavor and fragrance industry. gamma-Decanolactone is unique due to its specific molecular structure and the intensity of its peach flavor. Other similar compounds include 4-Hydroxydecanoic acid gamma-lactone and 5-Hexyldihydro-2(3H)-furanone .

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-heptyloxetan-2-one |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-8-10(11)12-9/h9H,2-8H2,1H3 |

InChI Key |

DCRWHTXIWYNJKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1CC(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde](/img/structure/B14120280.png)

![(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B14120291.png)

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14120343.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14120347.png)